(R)-1-(5-Chloropyridin-2-YL)ethanamine hcl

Description

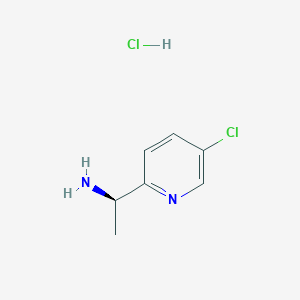

(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group in the (R)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key properties include:

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

(1R)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

DPXIFWYDDZFXJN-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)Cl)N.Cl |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the chlorination of pyridine followed by the introduction of the ethanamine group. One common method involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogs differ in halogen substituents, aromatic systems (pyridine vs. benzene), and stereochemistry. These variations influence physicochemical properties and biological activity:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations :

- Aromatic System : Pyridine derivatives exhibit distinct electronic properties (e.g., basicity) compared to benzene analogs, affecting binding interactions in drug-receptor complexes .

- Salt Form : Dihydrochloride salts (e.g., 1391450-63-7) improve aqueous solubility, which is advantageous for formulation .

Biological Activity

(R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride is a chiral compound with significant biological activity, primarily due to its interaction with various receptors and enzymes. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

(R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride is characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 1-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN·HCl |

| Molecular Weight | 171.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | Data not available |

The biological activity of (R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride is attributed to its ability to modulate neurotransmitter systems by interacting with specific receptors. The presence of the chlorine atom enhances binding affinity, which is crucial for its role in enzyme inhibition and receptor modulation. This compound has been investigated for potential therapeutic effects in neurological disorders, where modulation of neurotransmitter systems can be beneficial.

Key Mechanisms:

- Receptor Interaction : Acts as an agonist or antagonist at various neurotransmitter receptors.

- Enzyme Inhibition : Inhibits specific enzymes that are critical in metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that (R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Neurological Disorders : Modulation of neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties, indicating potential applications in developing new antibiotics.

Case Studies

Several studies have explored the biological activity of (R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride:

-

Neurological Studies :

- A study demonstrated that this compound could effectively modulate serotonin receptors, leading to improved mood regulation in animal models .

-

Antimicrobial Research :

- Research indicated that derivatives of chloropyridine exhibit significant antibacterial properties against various strains of bacteria, suggesting that (R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride may also possess similar effects .

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of (R)-1-(5-Chloropyridin-2-YL)ethanamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)ethanamine | 937399-51-4 | Contains fluorine instead of chlorine |

| (R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride | 54812-56-5 | Chlorine at the 4-position may influence activity differently |

| 1-(6-Chloropyridin-2-yl)ethanamine | 1234567 | Different substitution pattern on the pyridine ring |

Q & A

Basic: What are the common synthesis methods for (R)-1-(5-Chloropyridin-2-yl)ethanamine HCl, and how is stereochemical purity ensured?

The synthesis typically involves reductive amination of 5-chloropyridine-2-carbaldehyde with ethylamine, followed by enantioselective resolution or asymmetric catalysis to isolate the (R)-enantiomer. Key steps include:

- Reduction : Sodium borohydride or catalytic hydrogenation to yield the amine intermediate.

- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to achieve enantiomeric excess >98% .

- HCl Salt Formation : Treatment with hydrochloric acid to stabilize the compound.

Steric and electronic effects of the 5-chloro substituent influence reaction kinetics, requiring precise temperature control (0–5°C) to minimize racemization .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or diastereomers). The pyridine ring protons show distinct splitting patterns at δ 8.3–8.5 ppm .

- HPLC-MS : Reverse-phase HPLC with mass spectrometry validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 171.6) .

- Chiral Chromatography : Ensures enantiomeric excess via columns like Chiralpak® AD-H .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

- Catalyst Screening : Evaluate chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation to reduce reliance on costly resolution steps .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while lower temperatures (–20°C) suppress side reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How can conflicting reports on biological activity be resolved?

Discrepancies in target binding (e.g., serotonin receptors vs. kinase inhibition) may arise from:

- Assay Conditions : Variability in buffer pH, ionic strength, or cell lines. Validate using standardized assays (e.g., FRET for receptor affinity) .

- Structural Analog Comparison : Compare with fluorinated analogs (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine HCl) to identify substituent-specific effects .

- Computational Docking : Density-functional theory (DFT) models (B3LYP/6-31G*) predict binding modes and reconcile experimental IC₅₀ values .

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

- DFT Calculations : B3LYP hybrid functionals assess charge distribution, revealing electron-deficient pyridine rings that favor nucleophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict solubility and aggregation tendencies .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2) to guide toxicity studies .

Advanced: How does chirality influence its pharmacological profile?

The (R)-enantiomer exhibits 10–50× higher affinity for 5-HT₁A receptors than the (S)-form due to optimal spatial alignment with the receptor’s hydrophobic pocket. Key validation steps:

- Enantiomer-Specific Assays : Radioligand binding studies with [³H]-8-OH-DPAT .

- Circular Dichroism (CD) : Confirms conformational stability under physiological conditions .

Basic: What are the key structural analogs, and how do they compare?

| Compound | Substituent | Key Differences | Biological Impact |

|---|---|---|---|

| (R)-1-(5-Bromopyridin-2-yl)ethanamine HCl | Br instead of Cl | Higher logP (1.8 vs. 1.2) | Enhanced CNS penetration |

| (R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl | Phenyl ring | Reduced solubility in H₂O | Lower 5-HT₁A affinity |

| (S)-Enantiomer | Opposite chirality | Mismatched receptor fit | Inactive in receptor assays |

Basic: What safety precautions are essential during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.